6-Amino-5-((3-chlorophenyl)amino)-7-((4-chlorophenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
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Overview
Description
6-Amino-5-((3-chlorophenyl)amino)-7-((4-chlorophenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, chloroanilino, chlorophenyl, sulfonyl, and dicarbonitrile
Preparation Methods
The synthesis of 6-Amino-5-((3-chlorophenyl)amino)-7-((4-chlorophenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrrolo[2,3-b]pyrazine core, followed by the introduction of the amino, chloroanilino, and chlorophenyl groups. The sulfonyl and dicarbonitrile groups are then added through subsequent reactions. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-Amino-5-((3-chlorophenyl)amino)-7-((4-chlorophenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents and conditions for these reactions vary, but they often involve solvents like dichloromethane or ethanol and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
6-Amino-5-((3-chlorophenyl)amino)-7-((4-chlorophenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-5-((3-chlorophenyl)amino)-7-((4-chlorophenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
6-Amino-5-((3-chlorophenyl)amino)-7-((4-chlorophenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can be compared with other similar compounds, such as:
- N~8~- (4-Chlorophenyl)-3-methylpyrido[2,3-b]pyrazine-6,8-diamine
- N- {6- [1- (3- { [ (4-CHLOROANILINO)CARBONYL]AMINO}-5-OXO-5H-IMIDAZO [2,1-C] [1,2,4]TRIAZOL-6-YL)-2- (4-FLUOROPHENYL)-2-OXOETHYL]-5-OXO-5H-IMIDAZO [2,1-C] [1,2,4]TRIAZOL-3-YL}-N’- (4-CHLOROPHENYL)UREA These compounds share some structural similarities but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-amino-5-(3-chloroanilino)-7-(4-chlorophenyl)sulfonylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N7O2S/c21-11-4-6-14(7-5-11)32(30,31)18-17-20(27-16(10-24)15(9-23)26-17)29(19(18)25)28-13-3-1-2-12(22)8-13/h1-8,28H,25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHPWGQQERADRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NN2C(=C(C3=NC(=C(N=C32)C#N)C#N)S(=O)(=O)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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